N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This particular compound is of interest due to its potential therapeutic applications and unique chemical structure, which includes a benzodioxane moiety and an oxadiazole ring.
Preparation Methods
The synthesis of N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 1,4-benzodioxane-6-amine and benzenesulfonyl chloride.
Chemical Reactions Analysis
N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxane moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of different reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter.
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and inhibits biofilm formation, leading to the death of bacterial cells.
Comparison with Similar Compounds
N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide can be compared with other similar compounds:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound also contains a benzodioxane moiety and a sulfonamide group but differs in its substitution pattern.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide: Similar in structure but with a nitro group, this compound exhibits different biological activities.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: This compound has an acetamido group and is known for its antibacterial properties.
The uniqueness of this compound lies in its combination of a benzodioxane moiety, an oxadiazole ring, and a sulfonamide group, which imparts a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H21N3O5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-benzyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl]ethanesulfonamide |
InChI |
InChI=1S/C20H21N3O5S/c1-2-29(24,25)23(13-15-6-4-3-5-7-15)14-19-21-20(22-28-19)16-8-9-17-18(12-16)27-11-10-26-17/h3-9,12H,2,10-11,13-14H2,1H3 |
InChI Key |
YNRBECSDIBWLGP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(CC1=CC=CC=C1)CC2=NC(=NO2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.